Product packaging for Ascaphin-6(Cat. No.:)

Ascaphin-6

Cat. No.: B1578182
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ascaphin-6 is a cationic, alpha-helical antimicrobial peptide (AMP) belonging to the ascaphin family, which was first isolated from the skin secretions of the primitive frog Ascaphus truei (the coastal tailed frog) . This peptide is characterized by its amphipathic structure, which allows it to interact with and disrupt bacterial cell membranes, a common mechanism of action for many host-defense peptides . Research indicates that ascaphins like this compound exhibit broad-spectrum activity, with generally higher potency against Gram-negative bacteria compared to Gram-positive strains . A key feature of this compound is its reported very weak hemolytic activity, suggesting a potentially favorable selectivity profile for bacterial cells over mammalian red blood cells in a research context . The study of this compound provides valuable insights into the innate immune systems of amphibians and contributes to the broader field of antimicrobial drug discovery, particularly in the search for new therapeutic agents against multidrug-resistant pathogens . Researchers are exploring the potential of this peptide and its engineered analogs as promising templates for developing novel anti-infectives. This product is supplied for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

bioactivity

Antibacterial

sequence

GFKDWIKGAAKKLIKTVASSIANE

Origin of Product

United States

Discovery, Isolation, and Structural Elucidation of Ascaphin 6

Initial Identification and Isolation from Ascaphus truei Skin Secretions

The initial identification and isolation of ascaphin-6, along with other peptides in the ascaphin family, were performed using techniques aimed at discovering biologically active molecules within complex biological mixtures like skin secretions. The skin secretions of A. truei were obtained through stimulation, such as norepinephrine (B1679862) stimulation. nih.govnih.gov

Bioassay-Guided Fractionation Techniques

The process involved bioassay-guided fractionation to identify fractions containing antimicrobial activity. Following partial purification using Sep-Pak cartridges, the resulting fractions were assessed for their ability to inhibit the growth of microorganisms, specifically Escherichia coli and Staphylococcus aureus. nih.gov Active fractions were then subjected to further purification steps. Peak D, identified during this process, was found to contain both this compound and ascaphin-7 (B1578181), indicating their co-elution during this initial stage. nih.gov

Chromatographic Purification Methodologies

To isolate this compound to near homogeneity, further chromatographic techniques were employed. Active peptide-containing fractions from the initial Sep-Pak step were re-chromatographed using reverse-phase high-performance liquid chromatography (RP-HPLC). Vydac C-4 and phenyl columns were utilized for this purpose. nih.gov The peptides were eluted using linear gradients of acetonitrile (B52724) in the solvent, with absorbance monitored at wavelengths such as 214 and 280 nm to detect peptide-containing fractions. nih.gov This multi-step chromatographic approach allowed for the separation and purification of individual ascaphin peptides, including this compound, from the complex mixture of skin secretions.

Characterization of Primary Structure

The structural characterization of this compound involved determining its amino acid sequence and molecular mass.

Amino Acid Sequencing (e.g., Edman Degradation)

The primary structures, or amino acid sequences, of the ascaphin peptides, including this compound, were determined through automated Edman degradation. nih.gov This technique sequentially removes and identifies the N-terminal amino acid residue from a peptide chain, allowing the full sequence to be determined. The amino acid sequence of this compound has been identified as GFKDLIKGAAKKLIKTVASSIANQ.

Mass Spectrometric Analysis

Mass spectrometry was a crucial tool for confirming the molecular mass of the purified ascaphin peptides and validating the sequences determined by Edman degradation. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry was used. nih.gov The molecular masses determined by MALDI mass spectrometry were found to be consistent with the proposed structures based on the amino acid sequences. nih.gov This analytical method provides precise mass measurements that help confirm the identity and purity of the isolated peptide.

This compound as a Potential Variant or Ortholog within the Ascaphin Family

This compound is recognized as a member of the ascaphin family, which comprises at least eight structurally related peptides (ascaphins 1-8) found in the skin secretions of Ascaphus truei. nih.govnih.gov This family of peptides is notable for showing no appreciable structural similarity with other known families of antimicrobial peptides from frog skin, although limited sequence identity has been observed with certain scorpion venom peptides like pandinin 1 and opistoporin 1. nih.govnih.gov

Ascaphins 2-7, including this compound, are generally represented by a consensus amino acid sequence, GX2DX2KGAAKX3KTVAX2IANX.COOH, suggesting a common structural motif within this subgroup. nih.govnih.gov Unlike ascaphin-1 (B1578191) and ascaphin-8 (B1578179), which contain a C-terminally alpha-amidated residue, ascaphins 2-7 are believed to possess a free carboxyl terminus. nih.govnih.gov

Comparison with Ascaphin-7 and Other Ascaphin Peptides

This compound is structurally related to other peptides within the ascaphin family, which are believed to have originated from multiple duplications of an ancestral gene. uniprot.org The ascaphins generally display structural similarities, although variations in amino acid sequences exist among the different members. uniprot.org

A specific point of comparison exists between this compound and Ascaphin-7. Research indicates that this compound contains a single amino acid substitution compared to Ascaphin-7, specifically a glutamine (Gln) residue at position 24 in this compound replacing a glutamic acid (Glu) residue in Ascaphin-7. uniprot.org

While a consensus amino acid sequence has been proposed for ascaphins 2-7 (GX2DX2KGAAKX3KTVAX2IANX COOH), this compound's sequence generally aligns with this pattern, with specific residues filling the variable positions. uniprot.orgnih.gov However, it is the direct comparison with Ascaphin-7 that highlights a minimal structural difference.

Orthologs of this compound, along with Ascaphin-2 and Ascaphin-8, were notably not detected in the skin secretions of the inland range tailed frogs, Ascaphus montanus. This finding supports the genetic divergence between the coastal and inland populations of the tailed frog.

Considerations of Post-Translational Modifications and Purification Artifacts

The study of peptides from natural sources necessitates considering the potential for post-translational modifications (PTMs) and the introduction of artifacts during the purification process. PTMs can alter the structure and function of peptides and proteins. While the search results discuss post-translational modifications in a general context of peptide analysis, specific, naturally occurring PTMs for this compound, beyond its primary sequence, are not extensively detailed in the provided information.

However, a significant consideration specifically related to this compound is the suggestion that it may not be a naturally occurring, genetically encoded peptide but rather an artifactual modification of Ascaphin-7. uniprot.org This hypothesis is based on the observation that this compound differs from Ascaphin-7 by only a single amino acid substitution (Gln24 in this compound vs. Glu24 in Ascaphin-7) and the possibility that this difference could arise from hydrolysis during the purification procedure. uniprot.org This suggests that the glutamine residue at position 24 in the isolated this compound might be a deamidation product of a glutamic acid residue at the corresponding position in Ascaphin-7, a modification that can occur under certain conditions during peptide isolation and handling. uniprot.org

Therefore, while the primary structure of the isolated this compound has been determined, the possibility that this form represents a purification artifact of Ascaphin-7 is a notable consideration in its characterization. uniprot.org

Molecular Architecture and Conformational Dynamics of Ascaphin 6

Primary Amino Acid Sequence Analysis of Ascaphin-6

Primary structure analysis reveals that this compound is composed of 24 amino acid residues. nih.gov The determined amino acid sequence for this compound is GFKDWIKGAAKKLIKTVASSIANE. nih.gov This sequence was primarily determined through automated Edman degradation and confirmed using MALDI mass spectrometry. nih.gov this compound, along with ascaphins 2-7, aligns with a consensus amino acid sequence pattern denoted as GX2DX2KGAAKX3KTVAX2IANX COOH. nih.govacs.orgresearchgate.net The peptide has a calculated mass of 2,576 Daltons. nih.gov

Below is a table summarizing the primary structural characteristics of this compound:

FeatureValueSource
Amino Acid SequenceGFKDWIKGAAKKLIKTVASSIANE nih.gov
Length24 amino acids nih.gov
Mass (Da)2,576 nih.gov
OrganismAscaphus truei nih.govnih.gov

Predicted and Experimentally Determined Secondary Structural Elements

Studies combining predictive methods and experimental techniques have investigated the secondary structure of this compound and related ascaphins. Secondary structure predictions indicate that the central region of the ascaphins, specifically residues 4-17, possesses a strong propensity to adopt an alpha-helical conformation. nih.gov

Experimental evidence, particularly from circular dichroism (CD) measurements, supports the adoption of alpha-helical structures by ascaphins and similar antimicrobial peptides from frog skin. nih.gov These peptides typically lack stable secondary structures in aqueous solutions but undergo conformational changes to form amphipathic alpha-helices in membrane-mimetic environments.

Alpha-Helical Propensity in Membrane-Mimetic Environments

The propensity of this compound to form an alpha-helix is significantly influenced by its environment. In membrane-mimetic solvents, such as trifluoroethanol, which simulate the hydrophobic environment of biological membranes, ascaphins and other related peptides experimentally demonstrate the formation of alpha-helical conformations as observed through techniques like circular dichroism. nih.gov This conformational change is considered crucial for their interaction with and disruption of microbial membranes.

Role of Cationicity and Amphipathicity in Conformation

The functional conformation of this compound is intrinsically linked to its cationic and amphipathic nature. nih.govacs.orgresearchgate.netmdpi.com Ascaphins are generally characterized by a net positive charge at physiological pH and a spatial arrangement of amino acids that results in distinct hydrophobic and hydrophilic faces upon adopting an alpha-helical structure. Helical wheel projections are used to visually illustrate this amphipathicity, showing the segregation of positively charged residues (such as Lys and Arg) on one side of the helix and hydrophobic residues on the opposing side. nih.gov This charge distribution and amphipathic character are critical for the initial electrostatic attraction and subsequent insertion of the peptide into the negatively charged bacterial cell membrane. mdpi.com

Conformational Studies Using Spectroscopic Techniques (e.g., Circular Dichroism)

Circular dichroism (CD) spectroscopy is a primary technique employed to study the conformational behavior of ascaphins, including the induction of secondary structures like the alpha-helix. nih.gov CD spectra of ascaphins recorded in membrane-mimetic solvents provide experimental evidence for the formation of alpha-helical structures under conditions that mimic the environment of a cell membrane or phospholipid vesicle. nih.gov For instance, CD analysis of Ascaphin-8 (B1578179), a closely related peptide, has shown a significant percentage of alpha-helicity in such environments, and modifications to the peptide sequence have been shown to alter this helicity. These studies confirm that the conformational flexibility of ascaphins allows them to adopt specific structures necessary for their function upon interacting with target membranes.

Computational Modeling of Three-Dimensional Structure and Dynamics

Computational methods, such as molecular dynamics (MD) simulations, are valuable tools for investigating the three-dimensional structure and dynamic behavior of peptides like this compound. MD simulations can provide detailed insights into the conformational ensembles of peptides in various environments and how their structures change over time.

Biosynthesis and Genetic Basis of Ascaphin 6 and Ascaphin Peptides

Anuran Granular Gland Production of Ascaphin Peptides

Antimicrobial peptides in frogs, including the ascaphins, are synthesized and stored in granular glands located within the skin carlosdavidson.orgresearchgate.netmdpi.comwur.nl. These glands are a characteristic feature of the skin in many anuran species and serve as a reservoir for a variety of defensive compounds carlosdavidson.orgwur.nl. The release of these peptides from the granular glands can be stimulated by external factors, such as norepinephrine (B1679862) carlosdavidson.orgunl.edu. Upon stimulation, the stored peptides are secreted onto the skin surface, forming a chemical barrier against microorganisms researchgate.netmdpi.com.

The ascaphins, specifically isolated from Ascaphus truei, comprise a family of eight structurally related peptides (ascaphins 1-8) carlosdavidson.orgunl.edu. These peptides are released from the skin secretions and have demonstrated growth inhibitory activity against various microorganisms, including Escherichia coli and Staphylococcus aureus carlosdavidson.org.

Gene Expression and Transcriptomic Analysis of Ascaphin Precursors

The ascaphin peptides are synthesized as precursor molecules, which are then proteolytically processed to yield the mature, active peptides bicnirrh.res.in. While detailed transcriptomic analysis specifically focused on ascaphin precursors in Ascaphus is not extensively documented in the provided search results, research on other anuran species highlights the role of transcriptomics in identifying the diversity of AMPs and understanding their expression patterns frontiersin.org.

Transcriptomic analysis involves studying the complete set of RNA transcripts produced by an organism under specific conditions. This approach can reveal which genes are being expressed, the level of their expression, and how these patterns change in response to stimuli like pathogen exposure frontiersin.orgnih.gov. In the context of frog skin peptides, transcriptomic studies can help identify the mRNA sequences that encode the precursor proteins for ascaphins and other AMPs. This provides insights into the genetic basis of peptide diversity and the regulatory mechanisms controlling their production frontiersin.org.

Studies on other frog species have shown that the expression of genes encoding AMPs can be influenced by the presence of microbes, leading to the upregulation of genes related to immune function and skin barrier integrity frontiersin.org. While direct transcriptomic data for ascaphin precursors in Ascaphus is not provided, the principle of AMPs being gene-encoded cationic and hydrophobic molecules ranging from 12 to 50 amino acids in length, as observed in metazoans, applies to ascaphins frontiersin.org. The precursor structure typically includes a signal sequence, a conserved region, and a highly divergent C-terminal section containing the antibacterial peptides bicnirrh.res.in.

Evolutionary Origins of the Ascaphin Gene Family

The ascaphin family of peptides exhibits structural similarities among its members, suggesting a common evolutionary origin involving gene duplication events unl.eduresearchgate.netcore.ac.uknih.gov. The presence of these peptides in Ascaphus truei, considered the most primitive extant anuran, indicates that the strategy of using antimicrobial peptides in skin secretions arose early in the evolution of anurans carlosdavidson.orgresearchgate.netnih.gov.

Evidence of Gene Duplication Events

The structural relatedness among ascaphins 1-8 strongly supports the hypothesis that they arose through multiple duplications of an ancestral gene unl.eduresearchgate.netcore.ac.uknih.gov. Gene duplication is a key evolutionary mechanism that can lead to the creation of new genes and the diversification of gene families. In the case of ascaphins, duplications of an ancestral ascaphin gene likely resulted in a cluster of related genes, each encoding a slightly different peptide variant unl.eduresearchgate.netcore.ac.uknih.gov. This expansion of the gene family allows for the production of a repertoire of peptides with potentially varying antimicrobial specificities and activities, contributing to a broader defense against a range of microorganisms carlosdavidson.org.

While specific molecular data detailing the ascaphin gene cluster and duplication events in Ascaphus are not provided in the search results, the observed structural similarity among the peptides is considered strong evidence for such an evolutionary history unl.eduresearchgate.netcore.ac.uknih.gov.

Divergence of Ascaphin Genes in Ascaphus Species

The genus Ascaphus includes two recognized species: Ascaphus truei (coastal tailed frog) and Ascaphus montanus (Rocky Mountain tailed frog) unl.eduresearchgate.netnih.gov. These species occupy distinct geographical ranges in North America unl.eduresearchgate.netnih.gov. Comparative studies of the ascaphin peptides from these two species have provided insights into the divergence of the ascaphin gene family following the speciation event.

Peptidomic analysis of skin secretions from Ascaphus montanus has revealed differences in the amino acid sequences of orthologous ascaphin peptides compared to those from Ascaphus truei unl.eduresearchgate.netnih.gov. For example, substitutions have been observed in ascaphin-1 (B1578191), -3, -4, -5, and -7 between the two species unl.eduresearchgate.netnih.gov. Orthologs of ascaphins-2, -6, and -8 were not identified in the secretions from A. montanus in one study, although it was noted that ascaphin-6 differs from ascaphin-7 (B1578181) by a single amino acid substitution and might represent a modified form unl.edu.

Biological Activities and Cellular Mechanisms of Action

Broad-Spectrum Antimicrobial Activity of Ascaphin-6

This compound has demonstrated broad-spectrum antimicrobial activity, affecting a range of bacterial and fungal species. nih.gov Research indicates that it exhibits differential potency against various microorganisms. nih.gov

This compound shows notable efficacy against Gram-negative bacterial strains, including clinically relevant pathogens such as Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov Studies suggest that this compound possesses higher potency against Gram-negative bacteria compared to Gram-positive bacteria. nih.gov

In addition to its activity against Gram-negative bacteria, this compound is also effective against Gram-positive bacterial strains, including Staphylococcus aureus. nih.gov While generally less potent against Gram-positive bacteria than Gram-negative strains, its activity contributes to its broad-spectrum profile. nih.govnih.gov

Beyond its antibacterial properties, this compound has also been reported to exhibit antifungal activity. nih.gov It has shown efficacy against the opportunistic yeast pathogen Candida albicans. nih.gov

Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)

Membrane-Targeting Mechanisms of Antimicrobial Action

The primary mechanism by which this compound and many other antimicrobial peptides exert their effects involves interaction with and disruption of microbial cell membranes. uniprot.orgunl.edu This mechanism is often considered non-specific in terms of targeting particular protein receptors, instead relying on the biophysical properties of the peptide and the membrane.

Antimicrobial peptides are typically cationic and amphipathic, properties that facilitate their initial interaction with bacterial cell membranes. carlosdavidson.org Bacterial membranes are characterized by a higher proportion of negatively charged phospholipids (B1166683) compared to mammalian cell membranes, leading to favorable electrostatic attraction with the positively charged peptides. carlosdavidson.orgunl.edu Following initial electrostatic binding, hydrophobic interactions also play a role in the peptide's association with the lipid bilayer. carlosdavidson.org This interaction is generally considered non-specific to a particular protein target on the membrane surface.

Upon accumulating on the bacterial membrane surface, antimicrobial peptides can induce membrane disruption through several proposed models. The specific mechanism can depend on factors such as the peptide's structure, concentration, and the lipid composition of the membrane. Three widely discussed models for membrane disruption by antimicrobial peptides include the Barrel-Stave, Toroidal Pore, and Carpet models. carlosdavidson.orguniprot.org

In the Barrel-Stave model , peptide monomers insert into the lipid bilayer and aggregate to form a pore that resembles a barrel. carlosdavidson.org The hydrophobic faces of the peptides interact with the lipid acyl chains, while the hydrophilic faces line the interior of the pore, creating a channel for the passage of ions and molecules, leading to depolarization and cell death. carlosdavidson.org

The Toroidal Pore model involves peptides interacting with the lipid head groups, causing them to bend and form a pore lined by both the peptides and the lipid head groups. carlosdavidson.org This model is characterized by a high curvature in the lipid bilayer at the pore edge, giving the pore a toroidal (doughnut-like) shape. carlosdavidson.org

The Carpet model proposes that peptides accumulate on the membrane surface parallel to the lipid bilayer, covering it like a carpet. carlosdavidson.org Once a threshold concentration is reached, the accumulation of peptides leads to the destabilization and disruption of the membrane, potentially through a detergent-like mechanism or by inducing transient pores. carlosdavidson.org Some research suggests that a high density of peptide molecules on the bacterial surface is required for killing, which aligns with aspects of the carpet model.

Influence of Membrane Composition and Fluidity on Activity

The activity of antimicrobial peptides (AMPs), including ascaphins, is significantly influenced by the properties of target cell membranes, such as lipid composition, surface charge, and fluidity nih.govmdpi.comfrontiersin.org. Cationic AMPs primarily interact with negatively charged bacterial membranes through electrostatic forces, a key step in their mechanism of action frontiersin.org. Eukaryotic cell membranes, which are generally more neutral at physiological pH due to a higher content of zwitterionic lipids like phosphatidylcholine and sphingomyelin, exhibit reduced electrostatic attraction with cationic peptides, contributing to the selective toxicity of many AMPs towards bacteria over mammalian cells frontiersin.org.

Research on Ascaphin-8 (B1578179) and its variants has demonstrated that their activity and selectivity are modulated by the arrangement of residues and are affected by the presence of sterols in membranes nih.gov. Ascaphin-8 shows high affinity towards bacterial membrane models (≤2 μM) but exhibits reduced activity in sterol-enriched membranes, characteristic of mammalian and fungal cells (containing cholesterol and ergosterol, respectively) nih.gov. Studies using artificial membrane models have shown that Ascaphin-8 reduces the fluidity of bacterial membrane models but not those containing sterols nih.gov.

Specific studies involving this compound in a high-salt cell-free extract environment did not observe a detectable interaction with artificial membranes. It was hypothesized that the salt sensitivity of this compound could be responsible for this lack of interaction, as high salt concentrations can weaken the electrostatic interactions between cationic peptides and lipid membranes, thereby decreasing membranolytic activity ethz.chbiorxiv.org. This suggests that the ionic environment and membrane properties play a crucial role in the membrane-targeting ability and potential activity of this compound.

Preclinical Antitumor Activity (Derived from related Ascaphins, e.g., Ascaphin-8)

Studies on related ascaphins, such as Ascaphin-8 and its analogs, have indicated preclinical antitumor activity in in vitro settings researchgate.netspandidos-publications.comnih.govnih.govrsc.orgmdpi.comspandidos-publications.com. These findings suggest a potential for ascaphin-like peptides as templates for developing anticancer agents.

Cytolytic Effects on Select Cancer Cell Lines (in vitro studies)

Ascaphin-8 has demonstrated cytolytic effects on select cancer cell lines in in vitro studies. Notably, Ascaphin-8 has shown cytotoxicity against human hepatoma-derived cells (HepG2) researchgate.netspandidos-publications.comnih.govspandidos-publications.com. One study reported an LC50 value of 20 µM for Ascaphin-8 against HepG2 cells researchgate.net. While effective against cancer cells, native Ascaphin-8 also exhibited hemolytic activity against human erythrocytes (LC50 = 55 µM) researchgate.net. Analogs of Ascaphin-8 have been designed and tested, with some showing enhanced cytotoxicity to HepG2 cells and reduced toxicity against mammalian cells compared to the parent peptide researchgate.net.

Further in vitro investigations using stapled peptides derived from Ascaphin-8 have explored their activity against other cancer cell lines, including human breast cancer cells (MCF-7), human colon cancer cells (HCT116), and human glioblastoma cells (U87) nih.govnih.gov. These modified peptides often displayed enhanced antitumor activity compared to the linear Ascaphin-8 peptide nih.govnih.gov.

Table 1 summarizes some in vitro cytotoxicity data for Ascaphin-8 against HepG2 cells and highlights the potential for improved selectivity with analogs.

CompoundCell LineLC50 (µM)NoteSource
Ascaphin-8HepG220Cytotoxicity researchgate.net
Ascaphin-8Erythrocytes55Hemolytic activity researchgate.net
Ascaphin-8 AnalogsHepG2LowerEnhanced cytotoxicity researchgate.net
Ascaphin-8 AnalogsMammalianHigherReduced toxicity researchgate.net
Ascaphin-8 and Stapled PeptidesMCF-7, HCT116, U87VariedAntitumor activity nih.govnih.gov

Mechanisms of Cancer Cell Membrane Permeabilization

Anticancer peptides, including ascaphins, are believed to exert their cytotoxic effects, at least in part, through interactions with and permeabilization of cancer cell membranes semanticscholar.org. Cancer cell membranes often differ from those of normal cells, typically displaying a more negative surface charge due to the increased presence of anionic components like phosphatidylserine, sialic acid, and heparan sulfate (B86663) semanticscholar.orgresearchgate.net. This differential charge can lead to a preferential electrostatic interaction and accumulation of cationic AMPs on cancer cell surfaces semanticscholar.orgresearchgate.net.

The interaction of these peptides with the lipid bilayer can induce structural changes, leading to increased membrane permeability and ultimately cell lysis frontiersin.orgresearchgate.net. While the precise mechanisms can vary among peptides, common models include pore formation (e.g., toroidal or barrel-stave models) or membrane thinning and micellization nih.gov. Studies on Ascaphin-8 have described it as membranotrophic, affecting membrane integrity nih.gov. Peptide-induced pore sizes estimated for Ascaphin-8 in bacterial membrane models were reported to be greater than 20 nm nih.gov.

Beyond direct membrane disruption, some studies on related amphibian peptides suggest that induction of apoptosis, a programmed cell death pathway, can also contribute to their anticancer activity nih.govmdpi.com. Research on stapled Ascaphin-8 peptides indicated they could induce apoptosis in MCF-7 cells nih.gov.

Immunomodulatory Properties (Derived from related Ascaphins)

In addition to their direct antimicrobial and potential antitumor activities, certain related ascaphins have demonstrated immunomodulatory properties, suggesting a role in modulating host immune responses frontiersin.orgresearchgate.netspandidos-publications.comresearchgate.netuit.nonih.govmdpi.com.

Modulation of Cytokine Production in Immune Cells (in vitro studies)

In vitro studies using variants of Ascaphin-8, such as [D4k]ascaphin-8, have shown the ability to modulate the production of cytokines in immune cells researchgate.netuit.nomdpi.com. Cytokines are signaling molecules that regulate immunity and inflammation.

Research indicates that [D4k]ascaphin-8 can influence the balance between pro-inflammatory and anti-inflammatory cytokines in human peripheral blood mononuclear cells (PBM cells) uit.nomdpi.com. Specifically, [D4k]ascaphin-8 has been reported to enhance the release of anti-inflammatory cytokines, including transforming growth factor (TGF)-β, interleukin-4 (IL-4), and interleukin-10 (IL-10), from both unstimulated and Concanavalin A-treated PBM cells mdpi.com. Concurrently, this variant suppressed the production of the pro-inflammatory cytokine interferon-gamma (IFN-γ) from unstimulated PBM cells mdpi.com.

These findings suggest that related ascaphins may possess the capacity to dampen excessive inflammatory responses by promoting the release of inhibitory cytokines and suppressing the release of activating cytokines mdpi.com.

Potential for Balancing Host Immune Responses

The observed modulation of cytokine production by related ascaphins points to their potential for balancing host immune responses researchgate.netmdpi.com. By simultaneously promoting anti-inflammatory signals and suppressing certain pro-inflammatory mediators, these peptides could help to regulate the intensity and nature of immune reactions mdpi.com.

Structure Activity Relationships and Rational Design of Ascaphin 6 Analogs

Impact of Amino Acid Substitutions on Biological Potency

Role of Cationicity and Hydrophobicity in Activity Profiles

Cationicity and hydrophobicity are critical parameters for the interaction of antimicrobial peptides with negatively charged bacterial membranes carlosdavidson.orgubc.ca. Cationic residues, such as lysine (B10760008) and arginine, facilitate initial electrostatic attraction to the bacterial surface, which is rich in anionic phospholipids (B1166683) and lipopolysaccharides ubc.caunl.edu. Hydrophobic residues, on the other hand, are important for the insertion of the peptide into the lipid bilayer and subsequent membrane disruption ubc.ca.

Studies on other ascaphins, such as ascaphin-8 (B1578179), have demonstrated the impact of altering cationicity and hydrophobicity through amino acid substitutions. Increasing cationicity, for example, by substituting residues with lysine, can lead to increased antimicrobial potency, particularly against certain pathogens like Candida albicans. nih.gov. However, increased cationicity can also correlate with increased hemolytic activity against mammalian cells nih.govresearchgate.net. Conversely, substitutions that decrease hydrophobicity have been shown to correlate with decreased helicity and reduced toxicity against mammalian cells while retaining antimicrobial activity nih.govresearchgate.net. This highlights a delicate balance between optimizing for antimicrobial efficacy and minimizing toxicity to host cells.

Optimization for Enhanced Antimicrobial Efficacy

Rational design involves making targeted substitutions to enhance the peptide's ability to kill microorganisms. This can involve increasing the net positive charge or adjusting the distribution of hydrophobic and hydrophilic residues to optimize membrane interaction and disruption nih.govmdpi.com. For instance, introducing lysine substitutions can increase cationicity and potentially improve interactions with bacterial membranes nih.govresearchgate.net. The specific position of substitutions also matters, as altering residues on the hydrophilic or hydrophobic face of the peptide's secondary structure can have differential effects on activity nih.gov. Research findings often involve comparing the minimum inhibitory concentrations (MICs) of peptide analogs against various bacterial and fungal strains to assess the impact of substitutions nih.gov.

While specific detailed data tables on Ascaphin-6 substitutions were not extensively found in the search results, studies on related ascaphins and other antimicrobial peptides provide strong evidence for these principles nih.govresearchgate.netnih.govmdpi.com. For example, modified peptides with altered amino acid compositions, including non-canonical residues, can exhibit enhanced antimicrobial effects against resistant strains mdpi.com.

Strategies for Improving Peptide Stability and Bioavailability

A major challenge for peptide therapeutics is their susceptibility to degradation by proteases and their often limited bioavailability frontiersin.orgkaust.edu.sa. Several strategies are employed in peptide design to address these limitations.

D-Amino Acid Incorporation for Protease Resistance

Incorporating D-amino acids instead of the naturally occurring L-amino acids is a widely used strategy to enhance peptide stability against proteolytic degradation kaust.edu.sacdnsciencepub.comnih.govnih.govmdpi.com. Most proteases in biological systems specifically recognize and cleave peptide bonds between L-amino acids nih.govnih.gov. By substituting L-amino acids with their D-enantiomers, the peptide becomes significantly more resistant to enzymatic breakdown, thereby increasing its half-life and potentially its bioavailability rsc.orgkaust.edu.sacdnsciencepub.comnih.govnih.govmdpi.com. Studies have shown that peptides synthesized entirely from D-amino acids can retain antimicrobial activity comparable to their L-amino acid counterparts mdpi.comacs.org. This approach has been successfully applied to various antimicrobial peptides and cell-penetrating peptides to improve their stability in serum and cellular environments nih.govmdpi.complos.org.

Terminal Modifications (N-Acetylation, C-Amidation)

Modifications at the N-terminus and C-terminus of peptides are also common strategies to improve stability and alter properties. N-terminal acetylation and C-terminal amidation eliminate the terminal charges of the peptide, making them more similar to residues within a protein chain hongtide.comlifetein.com. These modifications can enhance the metabolic stability of peptides by increasing their resistance to exopeptidases, enzymes that cleave amino acids from the termini hongtide.comlifetein.com.

Peptide Engineering Approaches for Conformation Stabilization

The secondary structure, particularly the α-helical conformation, is crucial for the activity of many antimicrobial peptides, including the ascaphins carlosdavidson.orgmdpi.com. Maintaining a stable helical structure can be important for membrane interaction and can also contribute to protease resistance by shielding amide bonds mdpi.comnih.gov. Peptide engineering techniques are used to stabilize desired conformations.

One prominent approach is hydrocarbon stapling, which involves introducing a covalent cross-link between amino acid side chains at specific positions within the peptide sequence nih.govmdpi.comnih.govmdpi.comexplorationpub.com. This "staple" locks the peptide into a more stable α-helical conformation, increasing its rigidity mdpi.comnih.govmdpi.comexplorationpub.com. Stapled peptides often exhibit enhanced proteolytic stability, improved cell permeability, and sometimes increased biological activity compared to their linear counterparts nih.govnih.govmdpi.comexplorationpub.comnih.gov. Studies on stapled analogs of ascaphin-8, for instance, have shown improved stability and biological activities nih.govnih.govnih.gov. The position of the staple (e.g., i to i+4 or i to i+7) can influence the degree of helicity and the resulting properties mdpi.comexplorationpub.com. Other cyclization strategies, such as disulfide bonds or lactam bridges, can also be used to constrain peptide conformation and improve stability and activity mdpi.comfrontiersin.orgplos.org.

Hydrocarbon Stapling and Constrained Peptides

Hydrocarbon stapling is a prominent strategy employed in peptide engineering to constrain the peptide's conformation, typically stabilizing an α-helical structure. nih.govnih.govnih.gov This technique involves the incorporation of non-natural amino acids containing olefinic side chains at specific positions within the peptide sequence, followed by a ring-closing metathesis (RCM) reaction to form a covalent hydrocarbon bridge or "staple". nih.gov Common stapling positions include i to i+3, i to i+4, or i to i+7, corresponding to the number of residues spanning one or two turns of an alpha helix. nih.gov

Constraining the peptide backbone through hydrocarbon stapling offers several advantages. It can pre-organize the peptide into its biologically active conformation, which is often an alpha helix for many antimicrobial peptides. nih.gov This conformational rigidity can lead to increased binding affinity to target molecules. nih.gov Furthermore, stapling can enhance the peptide's resistance to proteolytic degradation, improve its cellular permeability, and prolong its serum half-life, addressing key limitations of linear peptides as potential therapeutics. nih.govnih.gov While direct studies on hydrocarbon stapling specifically applied to this compound are limited in the available literature, this technique has been successfully applied to other antimicrobial peptides, including Ascaphin-8, a related peptide from the same family, to improve stability and biological activities.

Effects on Helicity and Bioactivity

The secondary structure, particularly the formation of an amphipathic alpha helix, is often critical for the membrane-disrupting activity of many antimicrobial peptides, including the ascaphins. In aqueous solutions, linear peptides like Ascaphin-8 may exist in a more random coil conformation, adopting a helical structure upon interacting with a membrane environment.

Hydrocarbon stapling is specifically designed to induce and stabilize this alpha-helical conformation, even in environments where the linear peptide might be unstructured. nih.govnih.gov Studies on stapled peptides, including analogs of Ascaphin-8, have demonstrated that stapling can effectively increase the percentage of helicity. For instance, stapling at i+7 positions in Ascaphin-8 analogs was reported to deliver greater helicity compared to i+4 analogs, attributed to the length of the hydrocarbon chain.

The stabilization of the helical structure through stapling often correlates with enhanced biological activity. An increased helical content can facilitate the interaction of the peptide with target membranes, leading to improved antimicrobial potency. Research on stapled Ascaphin-8 analogs has shown improved structural stability and stronger biological activity compared to the linear parent peptide. This highlights the significant impact that conformational constraints, such as those introduced by hydrocarbon stapling, can have on the bioactivity of ascaphin-derived peptides.

Design of Analogs with Improved Selectivity and Therapeutic Index

A major challenge in the development of antimicrobial peptides as therapeutic agents is their potential toxicity to host cells, particularly their ability to lyse erythrocytes (hemolytic activity). libretexts.org The therapeutic index (TI), typically defined as the ratio of the concentration causing 50% hemolysis (HC50 or LC50) to the minimum inhibitory concentration (MIC) against bacteria (TI = HC50/MIC), is a key parameter for evaluating peptide selectivity. A higher therapeutic index indicates better selectivity, meaning the peptide is more toxic to bacteria than to host cells. While this compound is reported to have weak hemolytic activity nih.gov, other members of the family, such as Ascaphin-8, exhibit generally high cytotoxic activity against human erythrocytes, limiting their therapeutic potential. libretexts.org

Rational design strategies aim to modify the peptide sequence or structure to reduce toxicity to mammalian cells while retaining or enhancing antimicrobial potency. Amino acid substitutions are a common approach. For example, in Ascaphin-8, substituting residues at positions Ala(10), Val(14), and Leu(18) with either L-Lys or D-Lys resulted in analogs that maintained antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans but showed significantly reduced toxicity (greater than 10-fold) against human erythrocytes and other mammalian cell lines. This improved therapeutic index in these Ascaphin-8 analogs correlated with a decrease in percent helicity and effective hydrophobicity. Another study suggested that replacing Asp with Glu in antimicrobial peptides could decrease their toxicity to human cells.

Structural modifications, such as hydrocarbon stapling, can also play a role in modulating selectivity. While stapling often increases activity by stabilizing the helical structure, the position and nature of the staple can influence the balance between antimicrobial activity and host cell toxicity. The design of stapled analogs involves carefully selecting the stapling sites and the length of the cross-linker to achieve the desired conformational properties that favor interaction with bacterial membranes over mammalian cell membranes. This structure-activity relationship guided design is essential for developing ascaphin-derived peptides with improved therapeutic indices, making them safer candidates for potential clinical applications.

Below is a generalized table illustrating how modifications can impact peptide properties relevant to selectivity, based on principles observed in studies of antimicrobial peptides, including ascaphins.

Peptide Type / ModificationHelicity ChangeAntimicrobial ActivityHemolytic ActivityTherapeutic IndexNotes
Linear Parent Peptide (e.g., Asc-8)VariablePotentHighLowerBaseline for comparison
Stapled Analog (Specific design)IncreasedPotent (often improved)Can varyCan be improvedDepends on staple position and design
Amino Acid Substitution (Specific)Can decreaseRetained/ImprovedReducedImprovedExample: Lys substitutions in Asc-8

Note: This table illustrates general trends observed in peptide engineering studies and may not reflect specific data for all this compound analogs.

Advanced Methodologies for Researching Ascaphin 6

Quantitative and Qualitative Peptidomic Analysis

Peptidomic analysis plays a vital role in identifying and characterizing the diverse array of peptides present in biological samples, such as the skin secretions of frogs. This approach involves the systematic study of the peptidome, which is the complete set of peptides in a biological sample. Quantitative and qualitative peptidomic analyses are employed to determine the abundance and identity of peptides like Ascaphin-6.

In the context of ascaphins, peptidomic analysis has been used to identify the peptides present in electrically-stimulated skin secretions. unl.edunih.govresearchgate.net Techniques such as MALDI-TOF mass spectrometry are utilized to analyze peptides within collected fractions. unl.edu Further purification steps are often necessary for detailed structural characterization. unl.edu Automated Edman degradation is a method used to determine the primary structure (amino acid sequence) of purified peptides. unl.educarlosdavidson.org Amino acid composition analyses are also performed to complement sequencing data. unl.edu This type of analysis revealed amino acid substitutions in ascaphins from different populations of tailed frogs, supporting their classification as distinct species. unl.edunih.govresearchgate.net

High-Throughput Screening of Ascaphin Derivatives

High-throughput screening (HTS) is a powerful approach for rapidly evaluating large libraries of compounds for a specific biological activity. In the context of peptide research, HTS can be applied to screen ascaphin derivatives to identify variants with improved properties, such as enhanced antimicrobial activity, reduced toxicity, or increased stability.

While direct information on HTS specifically for this compound derivatives is limited in the provided context, research on other ascaphins, such as Ascaphin-8 (B1578179), demonstrates the principle of designing and testing peptide variants. Studies involving Ascaphin-8 derivatives have explored modifications like amino acid substitutions, including the introduction of D-lysine residues or stapling via click chemistry, to alter properties such as cationicity, helicity, and stability against enzymatic hydrolysis. scispace.comnih.govresearchgate.netrsc.org These studies evaluate the activity of synthesized peptides against various targets, including bacterial strains and cancer cells, and assess their hemolytic activity. scispace.comnih.govresearchgate.net HTS methodologies can be adapted to screen libraries of this compound variants generated through techniques like solid-phase peptide synthesis or recombinant expression, allowing for rapid assessment of their biological activities in parallel assays.

Biophysical Techniques for Membrane Interaction Studies

Biophysical techniques are essential for understanding how peptides like this compound interact with biological membranes, which is often crucial for their mechanism of action, particularly for antimicrobial peptides. These techniques provide insights into peptide binding, insertion, and the resulting effects on membrane structure and integrity. nih.govresearchgate.netnih.gov

Vesicle Permeabilization Assays

Vesicle permeabilization assays are widely used to assess the ability of peptides to disrupt the barrier function of lipid membranes. biorxiv.orgethz.chacs.org These assays typically involve preparing artificial lipid vesicles (liposomes) that mimic the composition of target cell membranes (e.g., bacterial or mammalian membranes) and encapsulating a membrane-impermeant fluorescent dye at a self-quenched concentration. biorxiv.orgethz.ch When a membrane-active peptide interacts with the vesicles and causes permeabilization, the dye leaks out into the surrounding medium, leading to an increase in fluorescence intensity as the quenching is relieved. biorxiv.orgethz.ch

Studies using vesicle permeabilization assays with artificial membranes have been conducted for other ascaphins, such as Ascaphin-8, to characterize their membranotrophic properties and pore-forming capabilities. researchgate.net However, one study using a cell-free assay with artificial membranes did not observe a detectable interaction for this compound under their specific high-salt conditions, hypothesizing salt sensitivity as a potential factor. biorxiv.orgethz.ch This highlights the importance of assay conditions when studying peptide-membrane interactions.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful label-free technique used to quantify the thermodynamic parameters of molecular interactions, including the binding of peptides to membranes or membrane-mimetic systems. japtamers.co.ukcreative-biolabs.com ITC directly measures the heat released or absorbed upon the interaction of molecules in solution at a constant temperature. japtamers.co.ukcreative-biolabs.communi.cz

In an ITC experiment, precise aliquots of one binding partner (e.g., the peptide) are sequentially injected into a sample cell containing the other binding partner (e.g., lipid vesicles). japtamers.co.uk The heat changes associated with each injection are measured, allowing for the determination of binding affinity (Ka or Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). japtamers.co.ukcreative-biolabs.com While specific ITC data for this compound binding to membranes is not detailed in the provided search results, ITC is a standard technique for characterizing the thermodynamics of peptide-membrane interactions in general. creative-biolabs.comnih.gov It can provide valuable insights into the driving forces behind this compound's interaction with different membrane types.

Microscopic Techniques for Visualizing Cellular Effects

Microscopic techniques provide visual evidence of the interactions between peptides and cells, allowing researchers to observe cellular responses and the potential mechanisms of action. Various microscopy methods can be applied to study the effects of this compound on target cells.

Techniques such as fluorescence microscopy, confocal laser scanning microscopy, and atomic force microscopy (AFM) can be used to visualize peptide binding to cell surfaces, peptide internalization, and changes in cell morphology or membrane integrity upon peptide treatment. stanford.edumdpi.comimrpress.com For example, fluorescence microscopy with labeled peptides can show their localization within or on cells. Confocal microscopy allows for optical sectioning to provide detailed 3D information about peptide distribution. AFM can be used to image the surface of cells at high resolution and observe structural changes induced by peptide interaction. mdpi.comimrpress.com While specific examples for this compound are not provided, these techniques are broadly applicable to studying the cellular effects of antimicrobial peptides.

In vitro and Ex vivo Models for Biological Activity Evaluation

In vitro and ex vivo models are crucial for evaluating the biological activities of peptides like this compound under controlled conditions and in more physiologically relevant environments, respectively.

In vitro models commonly involve testing the peptide's activity against cultured microorganisms (bacteria, fungi, etc.) to determine minimum inhibitory concentrations (MICs) or minimum bactericidal concentrations (MBCs). carlosdavidson.orgresearchgate.net Cell viability assays, such as those using metabolic indicators or fluorescent dyes, are used to assess the peptide's toxicity against mammalian cells. scispace.comnih.govresearchgate.net Cell-based assays can also be used to study specific cellular processes affected by the peptide, such as membrane permeabilization (as discussed in 7.3.1) or induction of apoptosis. scispace.comnih.gov For instance, flow cytometry can be used to detect apoptosis markers. scispace.comnih.gov Cell migration and invasion assays, such as scratch-wound healing or transwell assays, can evaluate the peptide's effects on cell motility, particularly relevant in the context of potential anti-cancer properties observed for other ascaphins like Ascaphin-8. scispace.comnih.govrsc.org

Ex vivo models utilize living tissues or organs removed from an organism, providing a more complex and physiologically relevant environment than in vitro cell cultures. These models retain the native tissue architecture and cellular interactions, including the presence of endogenous immune cells. crownbio.com Ex vivo platforms, such as 3D patient tissue platforms, are used to evaluate drug responses in a context that better mimics the in vivo situation, particularly for complex conditions like cancer. crownbio.com While direct examples of ex vivo studies specifically with this compound are not available in the provided text, such models could be valuable for assessing its activity and interactions within a more natural tissue microenvironment, for example, in studies related to its antimicrobial or potential anti-cancer properties.

Microbial Growth Inhibition Assays (MIC, Time-Kill Curves)

Microbial growth inhibition assays are fundamental to determining the effectiveness of antimicrobial compounds like this compound against various microorganisms. The Minimum Inhibitory Concentration (MIC) is a key metric in these studies. MIC represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after a standard incubation period. bmglabtech.comnih.gov This is typically determined using techniques such as broth microdilution, where serial dilutions of the compound are incubated with a standardized inoculum of the target microorganism in a liquid medium. bmglabtech.comfrontiersin.orgactascientific.com The lowest concentration well showing no visible turbidity is considered the MIC.

Time-kill curves provide a more dynamic assessment of antimicrobial activity. bmglabtech.comnih.govactascientific.com This method involves exposing a bacterial or fungal inoculum to different concentrations of the antimicrobial agent over time and periodically sampling the culture to determine the number of viable organisms (colony-forming units, CFU). bmglabtech.comfrontiersin.orgnih.gov By plotting the change in CFU over time for each concentration, researchers can ascertain if the compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism) and the rate at which this occurs. bmglabtech.comnih.gov The Minimum Bactericidal Concentration (MBC), often determined in conjunction with MIC, is the lowest concentration that results in a significant reduction (typically 99.9%) in the initial inoculum. bmglabtech.com

While specific detailed research findings for this compound using these assays were not extensively found in the provided search results, these methodologies are standard for evaluating the antimicrobial potential of peptides like ascaphins. For example, studies on other antimicrobial peptides utilize MIC and time-kill assays to demonstrate their effectiveness against various bacterial and fungal strains. bmglabtech.comfrontiersin.orgnih.gov

Cell Viability and Proliferation Assays (e.g., CCK-8, Colony Formation)

Beyond antimicrobial effects, researchers may investigate the impact of compounds like this compound on the viability and proliferation of various cell types, particularly in the context of potential therapeutic applications or to assess potential cytotoxicity. Cell viability and proliferation assays are crucial for this purpose. eu.comwoongbee.com

The Cell Counting Kit-8 (CCK-8) assay is a common colorimetric method used to determine the number of viable cells. eu.comwoongbee.comnih.gov This assay utilizes a tetrazolium salt (WST-8) that is reduced by dehydrogenases in metabolically active cells to produce a water-soluble formazan (B1609692) dye, which is orange in color. eu.comwoongbee.com The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at 450 nm using a microplate reader. eu.comwoongbee.comnih.gov CCK-8 assays can be used to assess cell viability after exposure to different concentrations of a compound over various time points, providing insights into dose- and time-dependent effects on cell survival and proliferation. nih.govnih.gov

Colony formation assays are another method used to evaluate the long-term proliferative capacity of cells. eu.comwoongbee.comnih.govresearchgate.net In this assay, a small number of cells are seeded in a culture dish and allowed to grow and divide over an extended period (typically 1-2 weeks) in the presence or absence of the test compound. nih.gov Viable cells will proliferate and form colonies. eu.comwoongbee.comnih.gov The number and size of the resulting colonies are then stained and counted to assess the compound's effect on cell proliferation and survival. nih.gov A reduction in the number or size of colonies in treated groups compared to control indicates an inhibitory effect on cell proliferation. nih.govnih.gov

These assays are widely used in cellular research to understand how a compound affects cell health and growth. eu.comwoongbee.comresearchgate.net While specific data for this compound using these assays were not found in the provided search results, these methodologies are standard for evaluating the cellular impact of novel compounds. For instance, CCK-8 and colony formation assays have been used to demonstrate the inhibitory effects of other compounds on cancer cell proliferation. nih.govnih.govresearchgate.net

Animal Models for Preclinical Efficacy Studies (e.g., mouse infection models)

To evaluate the potential therapeutic efficacy of compounds like this compound in a living system, preclinical studies using animal models are essential. diva-portal.orgmdpi.comnih.gov Mouse infection models are commonly employed for this purpose, particularly for evaluating antimicrobial agents. diva-portal.orgmdpi.comnih.gov

Mouse models can be designed to mimic various types of infections, such as pulmonary infections, skin infections, or systemic infections, using relevant pathogens. diva-portal.orgmdpi.com The choice of mouse strain, infection route (e.g., intranasal, intravenous, intraperitoneal), and pathogen depends on the specific research question and the type of infection being studied. diva-portal.orgmdpi.comfda.gov Researchers can administer the test compound to infected mice and monitor various parameters to assess its efficacy, including bacterial load in tissues or fluids, survival rates, and reduction in disease severity. diva-portal.orgmdpi.com

Mouse models offer several advantages, including their relatively small size, ease of handling, and the availability of various strains, including immunocompromised models that can be useful for studying infections in compromised hosts. diva-portal.orgfda.gov However, it is important to consider that the pharmacokinetics and pharmacodynamics of a compound may differ between mice and humans. diva-portal.org

Preclinical animal models play a crucial role in bridging the gap between in vitro findings and potential clinical applications. diva-portal.orgmdpi.comnih.gov They provide valuable data on the efficacy of a compound in a complex biological environment before moving to human trials. diva-portal.orgnih.gov While direct research findings on this compound specifically in mouse infection models were not detailed in the provided search results, studies on other antimicrobial peptides have utilized mouse models to demonstrate in vivo efficacy against bacterial infections. mdpi.comnih.gov For example, a mouse model of catheter-associated MRSA infection was used to evaluate the efficacy of another antimicrobial peptide. nih.gov

Ecological and Evolutionary Significance of Ascaphin Peptides

Role of Ascaphins in the Innate Defense System of Ascaphus truei

The skin secretions of many anurans contain a diverse array of bioactive peptides that function as a crucial component of their innate immune system. In Ascaphus truei, eight such peptides, designated Ascaphins 1-8, have been identified. These ascaphins are synthesized in the granular glands of the skin and are released upon stimulation, such as by norepinephrine (B1679862).

The primary function attributed to ascaphins is broad-spectrum antimicrobial activity against various bacteria and fungi. This activity is thought to provide a chemical barrier on the frog's skin, defending against potential pathogens encountered in its environment, particularly in the cold, fast-flowing streams it inhabits. While their role in defense against microorganisms is widely accepted, it has also been speculated that ascaphins may act as deterrents against predators. The low temperatures of the Ascaphus habitat may be less conducive to microbial growth, potentially elevating the importance of antipredator defense for these peptides.

Co-evolution of Host-Defense Peptides and Pathogens

The presence and diversity of host-defense peptides (HDPs) in amphibians, including ascaphins, are often discussed in the context of co-evolutionary arms races with pathogens. Amphibians face constant exposure to a variety of microorganisms in their environment, including significant threats like the chytrid fungus Batrachochytrium dendrobatidis (Bd), which has caused global amphibian declines.

The diverse array of antimicrobial peptides (AMPs) found in amphibian skin is considered an adaptive response to the selective pressures imposed by these pathogens. The molecular heterogeneity observed among AMPs, including the different ascaphin variants, is thought to be crucial in preventing microorganisms from developing resistance to individual peptides. Studies on other amphibian species have shown that skin defense peptides can inhibit the growth of Bd, and that variation in peptide profiles can correlate with differential susceptibility or resistance to the pathogen.

While direct studies specifically detailing the co-evolutionary history between Ascaphin-6 or the entire ascaphin family and specific pathogens in the Ascaphus habitat are limited in the provided information, the general principle of host-defense peptide evolution in response to pathogen pressure is highly relevant. The ancient lineage of Ascaphus truei and the unique environmental niche it occupies suggest a long history of interaction with local microbial communities, likely shaping the evolution and maintenance of the ascaphin peptide repertoire.

Comparative Peptidomics Across Anuran Species

Comparative peptidomics, the study of peptide profiles across different species, provides valuable insights into evolutionary relationships and the diversification of defense mechanisms. The ascaphins from Ascaphus truei represent a unique family of antimicrobial peptides that show no appreciable structural similarity with many other families of AMPs found in the skin of other frog species. However, they do display limited sequence identity with certain cationic, amphipathic alpha-helical peptides isolated from African scorpion venoms, suggesting potentially convergent evolution or a deep evolutionary origin for certain structural motifs.

The synthesis of antimicrobial peptides in skin secretions appears to be a host defense strategy that arose early in the evolution of anurans. While many frog families produce AMPs, the specific peptide families and their sequences can vary significantly between lineages. This diversity is influenced by factors such as phylogenetic history, geographic distribution, and localized selective pressures from pathogens and predators.

Differences in Ascaphin Profiles between Ascaphus truei and Ascaphus montanus

Specifically, while both species produce a range of ascaphin peptides, orthologs of ascaphin-2, this compound, and ascaphin-8 (B1578179) were not detected in the skin secretions of Ascaphus montanus. This compound was detected in A. truei but not in A. montanus. It has been suggested that this compound might potentially be an artifactually modified form of ascaphin-7 (B1578181) arising during the purification process in A. truei. However, its consistent absence in A. montanus secretions, along with ascaphins-2 and -8, highlights a clear difference in the peptide repertoire between the two species.

The ascaphins that are present in both species often show amino acid substitutions. For instance, compared to the orthologs from coastal range A. truei, ascaphin-1 (B1578191) from inland range A. montanus has an alanine (B10760859) to glutamic acid substitution at position 12, ascaphin-3 (B1578188) has an aspartic acid to glutamic acid substitution at position 4, ascaphin-4 (B1578186) has an alanine to serine substitution at position 19, ascaphin-5 (B1578184) has a lysine (B10760008) to threonine substitution at position 12, and ascaphin-7 has glycine (B1666218) to serine at position 8 and serine to asparagine at position 20.

These differences in peptide profiles, including the presence or absence of specific peptides like this compound (in A. truei but not A. montanus), provide biochemical evidence for the genetic divergence and reproductive isolation between the two tailed frog species.

Table 1: Differences in Ascaphin Detection between Ascaphus truei and Ascaphus montanus

AscaphinDetection in Ascaphus truei (Coastal)Detection in Ascaphus montanus (Inland)Notes
Ascaphin-1DetectedDetected (with amino acid substitutions)Ala12 → Glu substitution in A. montanus
Ascaphin-2DetectedNot detectedOrtholog not identified in A. montanus
Ascaphin-3DetectedDetected (with amino acid substitutions)Asp4 → Glu substitution in A. montanus
Ascaphin-4DetectedDetected (with amino acid substitutions)Ala19 → Ser substitution in A. montanus
Ascaphin-5DetectedDetected (with amino acid substitutions)Lys12 → Thr substitution in A. montanus
This compoundDetectedNot detectedOrtholog not identified in A. montanus; potentially artifactual form of ascaphin-7
Ascaphin-7DetectedDetected (with amino acid substitutions)Gly8 → Ser and Ser20 → Asn substitutions in A. montanus
Ascaphin-8DetectedNot detectedOrtholog not identified in A. montanus

Phylogenetic Relationships and Peptide Diversity

Ascaphus truei holds a significant position in anuran phylogeny, being considered the most primitive extant anuran and the sister taxon to the clade of all other living frogs. This basal position makes the study of its defense peptides particularly interesting for understanding the early evolution of innate immunity in frogs.

The ascaphin family's structural distinctiveness from many other frog AMP families, despite limited similarity to some scorpion venom peptides, suggests an ancient origin for this peptide lineage. The diversification of AMP genes in anurans is a complex process that can involve mechanisms such as gene duplication and diversifying selection, driven by the need to adapt to a wide range of potential pathogens. The presence of multiple ascaphin variants (Ascaphins 1-8) in A. truei is consistent with gene duplication events leading to an expanded peptide repertoire.

The differences in ascaphin profiles between A. truei and A. montanus reflect their evolutionary divergence, estimated to have occurred approximately 10 million years ago. The absence of certain ascaphins (like this compound) and the amino acid substitutions in others in A. montanus compared to A. truei indicate that the ascaphin gene family has continued to evolve and diverge since the split of these two species.

Comparative studies of HDPs across anuran species can serve as valuable markers for understanding not only defense mechanisms but also phylogenetic relationships and the processes of population differentiation and speciation. The distinct ascaphin profiles of A. truei and A. montanus provide a clear example of how peptide diversity can mirror and support taxonomic classifications based on genetic and morphological data. The study of ascaphins within the broader context of anuran peptide evolution contributes to our understanding of how innate immune systems have diversified across vertebrate lineages.

Table 2: Evolutionary Context of Ascaphus and Ascaphin Peptides

FeatureDescriptionSignificance
Phylogenetic PositionMost primitive extant anuran; sister taxon to all other living frogs.Provides insights into early anuran innate immunity evolution.
Ascaphin FamilyEight structurally related cationic alpha-helical peptides (Ascaphins 1-8).Key component of skin-based innate defense.
Structural SimilarityLittle to other frog AMPs; limited to some scorpion venom peptides.Suggests ancient or convergent evolutionary origins.
Gene OriginLikely originated from multiple duplications of an ancestral gene.Mechanism for expanding the defense peptide repertoire.
Species DivergenceA. truei and A. montanus diverged ~10 Mya.Peptidomic differences reflect this evolutionary split.
Peptidomic DifferencesAbsence of Ascaphins 2, 6, 8 in A. montanus; amino acid substitutions in shared ascaphins.Biochemical evidence supporting separate species status and ongoing peptide evolution.
Role in DefenseAntimicrobial activity against bacteria and fungi; potential predator deterrent.Essential for survival in their environment.
Co-evolution with PathogensPeptides contribute to resistance against pathogens like Bd; diversity driven by selective pressure.Highlights the dynamic interaction between host defense and microbial threats.

Preclinical Therapeutic Potential and Future Research Directions

Ascaphin-6 and Analogs as Scaffolds for Novel Antimicrobial Agents

This compound is an antimicrobial peptide identified in the skin secretions of Ascaphus truei. nih.gov Like other members of the ascaphin family, it is part of the innate immune defense system of the frog. researchgate.netnih.gov this compound has been reported to exhibit higher potency against Gram-negative bacteria compared to Gram-positive bacteria. nih.gov The ascaphin family generally demonstrates broad-spectrum antimicrobial activity. researchgate.netnih.gov While detailed studies on this compound's specific antimicrobial mechanisms or extensive analog development are less documented, research on the related peptide Ascaphin-8 (B1578179) and its synthetic analogs highlights the potential of the ascaphin structure as a template for designing new antimicrobial agents. Analogs of Ascaphin-8 incorporating amino acid substitutions, such as with L-Lys or D-Lys, have shown retained or even enhanced antimicrobial activity against various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. nih.gov

Addressing the Challenge of Multidrug-Resistant Pathogens

The increasing prevalence of multidrug-resistant (MDR) pathogens poses a significant threat to global health. Antimicrobial peptides (AMPs) like the ascaphins are being investigated as potential alternatives or complements to conventional antibiotics due to their distinct mechanisms of action, which are often less prone to resistance development. Studies on Ascaphin-8 and its lysine-substituted analogs have demonstrated activity against clinical isolates of extended-spectrum beta-lactamase (ESBL)-producing bacteria, including Escherichia coli and Klebsiella pneumoniae. This preclinical evidence suggests that ascaphins and their modified forms could serve as scaffolds for developing novel agents effective against challenging MDR bacterial strains.

Exploration of Antineoplastic Applications Based on Preclinical Data

Beyond their antimicrobial properties, some ascaphins and their derivatives have shown preclinical potential in oncology. Preclinical studies have explored the anticancer properties of Ascaphin-8 and its analogs, demonstrating cytotoxicity against human hepatoma-derived cells (HepG2). nih.gov Analogs of Ascaphin-8 have been specifically engineered to enhance their cytotoxic effects on HepG2 cells while simultaneously reducing toxicity towards non-cancerous mammalian cells, indicating an improved therapeutic index. nih.gov

Further research has focused on modifying Ascaphin-8 through strategies such as peptide stapling to improve its properties for cancer therapy. Stapled analogs of Ascaphin-8 have been designed and synthesized, exhibiting enhanced antitumor activity against various human cancer cell lines in in vitro studies. These stapled derivatives have demonstrated stronger inhibitory effects on cancer cell growth compared to the original linear peptide. The potential of Ascaphin-8 as a starting point for developing antitumor compounds has been noted based on its observed inhibitory effects on HepG2 cells. These studies suggest that structural modifications, such as stapling, can not only improve stability but also enhance the antineoplastic activity of ascaphin-derived peptides.

Development of Ascaphin-Derived Immunomodulatory Compounds

Frog skin-derived peptides have also been found to possess immunomodulatory properties, suggesting their potential role in modulating the host immune response. Certain analogs of ascaphins have been investigated in this context. For instance, the analog [D4k]ascaphin-8 has been studied for its ability to directly kill bacteria while also influencing the release of cytokines. nih.gov Research indicates that this analog can enhance the release of anti-inflammatory cytokines, such as TGF-β, IL-4, and IL-10, and/or suppress the release of pro-inflammatory cytokines. nih.gov These dual antimicrobial and immunomodulatory effects could be significant in managing infections and maintaining a balanced immune response, potentially offering therapeutic avenues for conditions like sepsis. The broader class of AMPs is recognized for possessing host immunomodulatory effects.

Challenges in Translational Research for Peptide Therapeutics

Despite the promising preclinical data for ascaphins and their analogs, translating peptide-based drug candidates into clinical use faces several inherent challenges. Linear peptides, including those derived from natural sources like ascaphins, often exhibit limitations such as poor structural stability and susceptibility to degradation by proteolytic enzymes in biological environments. This low hydrolytic enzyme tolerance and poor stability can significantly hinder their efficacy and make their direct application as therapeutic drugs difficult. The short half-lives resulting from proteolytic degradation can lead to a loss of the peptide's active secondary structure and consequently reduced biological activity over time.

Overcoming Proteolytic Degradation and Maintaining Stability

To address the challenge of proteolytic degradation and improve stability, various synthetic modification strategies are being explored for peptide therapeutics. One approach involves the substitution of natural L-amino acids with their D-enantiomers, which can confer increased resistance to proteolytic enzymes as proteases typically recognize L-amino acids. Terminal modifications, such as N-terminal acetylation and C-terminal amidation, can also enhance the helicity and structural stability of peptides, thereby protecting them from enzymatic breakdown and improving their antimicrobial activity.

Peptide stapling, particularly hydrocarbon stapling, is another effective strategy employed to constrain and stabilize the α-helical conformation of peptides. Maintaining a stable helical structure is crucial for protease resistance and extending the peptide's half-life. Studies on stapled Ascaphin-8 derivatives have demonstrated that this modification strategy can lead to improved structural stability and enhanced tolerance to hydrolytic enzymes. Trypsin degradation tests are commonly used in preclinical studies to evaluate the improved proteolytic stability of modified peptides.

Enhancing Specificity and Minimizing Non-Target Effects

Another critical challenge in developing peptide therapeutics is ensuring high specificity for target cells or molecules while minimizing off-target effects and toxicity to healthy host cells. Native Ascaphin-8, while showing broad-spectrum antimicrobial activity, has also exhibited toxicity against mammalian cells, including hemolytic activity and cytotoxicity towards HepG2 cells. nih.govnih.gov

Emerging Technologies and Future Perspectives in Peptide Drug Discovery

This compound is a peptide originally isolated from the skin secretions of the tailed frog, Ascaphus truei. unl.educarlosdavidson.orguniprot.org It is part of a family of structurally related antimicrobial peptides known as ascaphins (1-8). unl.educarlosdavidson.orgresearchgate.net While ascaphin-8 has been more extensively studied for its potent antimicrobial activity against a range of pathogenic microorganisms, including Escherichia coli and Staphylococcus aureus, this compound has also been noted in research related to antimicrobial peptides. researchgate.net

The discovery and characterization of natural peptides like the ascaphins from diverse sources, such as amphibian skin secretions, represent a significant avenue in the broader field of peptide drug discovery. unl.edunih.gov These natural peptides serve as potential templates for the development of new therapeutic agents, particularly in the face of rising antimicrobial resistance. nih.govnih.gov

Emerging technologies are playing a crucial role in advancing the potential of peptides like this compound. Peptidomic analysis, for instance, has been utilized in studies involving ascaphins to identify and characterize these peptides from biological sources. unl.eduresearchgate.netnih.gov This technology allows for the comprehensive analysis of the peptide profile in a sample, aiding in the discovery of novel peptides and their variants.

Furthermore, peptide synthesis technologies enable the creation of synthetic replicates and analogs of natural peptides. carlosdavidson.org This is critical for research into the structure-activity relationship of peptides and for designing modified peptides with improved properties, such as enhanced stability, potency, or reduced toxicity. researchgate.netnih.gov For example, studies on ascaphin-8 have shown that synthetic analogs with specific amino acid substitutions can retain antimicrobial activity while exhibiting significantly reduced toxicity against mammalian cells. researchgate.net While specific detailed research findings on synthetic modifications of this compound are limited in the provided context, the success seen with other ascaphins like ascaphin-8 highlights the potential of this approach for this compound as well.

Future perspectives in peptide drug discovery involving peptides like this compound are closely tied to technological advancements. High-throughput screening methods, including cell-free assays, are being developed to efficiently screen large libraries of peptides for desired activities, such as antimicrobial properties. ethz.chresearchgate.net Computational tools and databases are also becoming increasingly important for the design and analysis of new antimicrobial peptides, helping to summarize, analyze, and design novel candidates. nih.govresearchgate.net These tools can assist in predicting peptide structures, activities, and potential toxicity, guiding the design of improved peptide therapeutics.

The study of the mechanism of action of peptides is another area benefiting from emerging technologies. Biophysical characterization techniques, including molecular dynamics simulations and various spectroscopic methods, are employed to understand how peptides interact with biological membranes, which is often crucial for their activity. nih.govinsp.mx Understanding these interactions at a molecular level can inform the rational design of peptide analogs with optimized properties.

While this compound itself was not detected in some studies and may potentially represent an artifactually modified form of ascaphin-7 (B1578181), its existence within the ascaphin family underscores the potential of this group of peptides as a source for therapeutic leads. unl.educarlosdavidson.org Future research directions for peptides like this compound involve leveraging these emerging technologies for:

Further characterization: Detailed studies using advanced analytical techniques to fully understand its structure, stability, and biological activities.

Analog design and synthesis: Creating and evaluating synthetic analogs with modifications aimed at enhancing potency, specificity, and stability while minimizing potential off-target effects.

Mechanism of action studies: Investigating how this compound and its analogs interact with microbial targets at a molecular level.

Exploration of novel applications: Beyond antimicrobial activity, exploring other potential therapeutic applications, such as anticancer properties, which have been investigated for other ascaphins like ascaphin-8. nih.gov

The integration of peptidomics, advanced synthesis techniques, high-throughput screening, computational design, and detailed biophysical studies represents the future of peptide drug discovery, offering promising avenues for developing novel therapeutics based on natural templates like the ascaphins.

Data related to this compound from the search results is summarized below:

FeatureDetailSource
Source OrganismAscaphus truei (Coastal tailed frog) uniprot.org
Peptide FamilyAscaphin unl.educarlosdavidson.orgresearchgate.net
Length24 amino acids uniprot.org
Mass (Da)2,576 uniprot.org
Proposed ActivityAntimicrobial (higher potency against Gram-negative bacteria than Gram-positive), weak hemolytic activity uniprot.org
Potential StatusMay represent an artifactually modified form of ascaphin-7 unl.educarlosdavidson.orguniprot.org
SequenceGFKDWIKGAAKKLIKTVASSIANE uniprot.org

Q & A

Q. How can researchers ensure ethical rigor and reproducibility in this compound studies?

  • Methodological Guidance :
  • Data Transparency : Deposit raw datasets in public repositories (e.g., Zenodo) and provide accession numbers in publications.
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain institutional review board (IRB) approval for human cell line use.
  • Reagent Sharing : Distribute this compound samples through centralized repositories (e.g., BEI Resources) to minimize synthesis variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.